2-chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide
Overview
Description
2-chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide is a chemical compound with the molecular formula C9H19ClN2O3S and a molecular weight of 270.78 g/mol . It is primarily used for research purposes and is known for its unique chemical structure, which includes a chloroacetamide group and a methanesulfonamido group .
Preparation Methods
The synthesis of 2-chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide involves several steps. One common synthetic route includes the reaction of 2-chloroacetamide with 3-(N-(propan-2-yl)methanesulfonamido)propylamine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity of the final product .
Chemical Reactions Analysis
2-chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide involves its interaction with specific molecular targets. The chloroacetamide group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
2-chloro-N-{3-[N-(propan-2-yl)methanesulfonamido]propyl}acetamide can be compared with other similar compounds, such as:
2-chloro-N-{3-[N-(methylsulfonamido)propyl}acetamide: This compound has a similar structure but lacks the isopropyl group, which may affect its reactivity and biological activity.
N-(3-chloropropyl)-N-(propan-2-yl)methanesulfonamide: This compound has a different arrangement of functional groups, leading to distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-[3-[methylsulfonyl(propan-2-yl)amino]propyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19ClN2O3S/c1-8(2)12(16(3,14)15)6-4-5-11-9(13)7-10/h8H,4-7H2,1-3H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDSUTBNSREPRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCNC(=O)CCl)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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